(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, isoxazole, pyrrolidine, and benzoate groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole core. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
The pyrrolidin-1-ylsulfonyl group is often attached through a sulfonylation reaction, where a sulfonyl chloride reacts with pyrrolidine in the presence of a base. Finally, the benzoate ester is formed by esterification, typically using a carboxylic acid and an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and isoxazole groups may bind to enzymes or receptors, modulating their activity. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- (5-(4-Methylphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- (5-(4-Bromophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Uniqueness
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c22-17-7-3-15(4-8-17)20-13-18(23-29-20)14-28-21(25)16-5-9-19(10-6-16)30(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZYSWNOGZQMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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